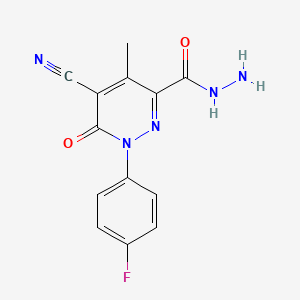![molecular formula C17H15FN2OS B11081639 4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline](/img/structure/B11081639.png)
4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-フルオロフェノキシ)エチルスルファニル]-2-メチルキナゾリンは、複雑な構造を持つ合成有機化合物です。キナゾリンコア、フルオロフェノキシ基、エチルスルファニル結合の存在が特徴です。
製法
合成経路と反応条件
4-[2-(4-フルオロフェノキシ)エチルスルファニル]-2-メチルキナゾリンの合成は、通常、市販の前駆体から始まる複数のステップを伴います。主要なステップには以下が含まれます。
キナゾリンコアの形成: これは、適切なアニリン誘導体とホルムアミドまたはその他の適切な試薬の環化によって達成できます。
フルオロフェノキシ基の導入: このステップでは、ハロゲン化キナゾリン中間体の求核置換反応を、塩基性条件下で4-フルオロフェノールと反応させる必要があります。
エチルスルファニル基の結合: 最後のステップでは、中間体をエチルスルファニル試薬(エチルチオールなど)と適切な条件下で反応させて、目的の化合物を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒系、連続フローリアクター、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Fluorophenoxyethyl Group: The 4-fluorophenoxyethyl group can be introduced through a nucleophilic substitution reaction using 4-fluorophenol and an appropriate alkylating agent.
Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of 4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
反応の種類
4-[2-(4-フルオロフェノキシ)エチルスルファニル]-2-メチルキナゾリンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: エチルスルファニル基は、スルホキシドまたはスルホンに酸化される可能性があります。
還元: キナゾリンコアは、特定の条件下で還元されてジヒドロキナゾリンを形成する可能性があります。
置換: フルオロフェノキシ基は、求核性芳香族置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロキナゾリン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素研究における生化学的プローブまたは阻害剤としての可能性について調査されています。
医学: 特にがん研究の文脈で、その潜在的な治療効果について研究されています。
産業: 先進材料の開発や官能化ポリマーの合成のための前駆体として使用されています。
科学的研究の応用
4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
4-[2-(4-フルオロフェノキシ)エチルスルファニル]-2-メチルキナゾリンの作用機序は、特定の分子標的との相互作用に関与しています。キナゾリンコアは、さまざまな酵素や受容体と相互作用し、それらの活性を阻害する可能性があるとされています。フルオロフェノキシ基は、化合物の結合親和性と特異性を高める可能性があります。一方、エチルスルファニル結合は、その全体の化学的安定性と反応性を調節する可能性があります。
類似の化合物との比較
類似の化合物
- 4-[2-(4-クロロフェノキシ)エチルスルファニル]-2-メチルキナゾリン
- 4-[2-(4-ブロモフェノキシ)エチルスルファニル]-2-メチルキナゾリン
- 4-[2-(4-メチルフェノキシ)エチルスルファニル]-2-メチルキナゾリン
独自性
4-[2-(4-フルオロフェノキシ)エチルスルファニル]-2-メチルキナゾリンは、フェノキシ基にフッ素原子が存在するために際立っています。このフッ素原子はその電気陰性度や反応性など、化学的性質に大きな影響を与える可能性があります。このフッ素化誘導体は、非フッ素化対応物と比較して、生物学的活性と安定性が向上している可能性があります。
類似化合物との比較
Similar Compounds
- 4-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline
- 4-{[2-(4-bromophenoxy)ethyl]sulfanyl}-2-methylquinazoline
- 4-{[2-(4-methylphenoxy)ethyl]sulfanyl}-2-methylquinazoline
Uniqueness
4-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-2-methylquinazoline is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C17H15FN2OS |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
4-[2-(4-fluorophenoxy)ethylsulfanyl]-2-methylquinazoline |
InChI |
InChI=1S/C17H15FN2OS/c1-12-19-16-5-3-2-4-15(16)17(20-12)22-11-10-21-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3 |
InChIキー |
IBFQURMLTBGWAI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11081557.png)
![Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11081584.png)

![9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11081595.png)
![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B11081599.png)
![4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11081600.png)
![ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11081603.png)
![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate](/img/structure/B11081606.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11081607.png)
![4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine](/img/structure/B11081619.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11081623.png)
![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11081644.png)
![2,4-dichloro-N-[4-(diethylamino)phenyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11081645.png)
